7-(4-Butylphenyl)-7-oxoheptanoic acid

Description

Contextualization within Oxo-Carboxylic Acid Chemistry

Oxo-carboxylic acids, also known as keto-acids, are organic compounds that contain both a carboxylic acid group (-COOH) and a ketone (>C=O) or aldehyde (-CHO) group within the same molecule. iupac.orgwikipedia.org The IUPAC nomenclature prefers the term "oxo" to denote the carbonyl function of the ketone or aldehyde. iupac.org These compounds are of significant interest because the dual functionality allows for a wide range of chemical transformations, making them versatile building blocks in organic synthesis. mdpi.com

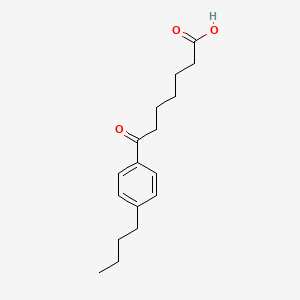

7-(4-Butylphenyl)-7-oxoheptanoic acid falls into this class, specifically as an aryl keto-acid. Its structure features:

A heptanoic acid backbone, which is a seven-carbon aliphatic chain terminating in a carboxylic acid. This group is polar and acidic, capable of donating a proton and forming hydrogen bonds. schoolwires.net

An oxo group (ketone) at the C-7 position, adjacent to the phenyl ring. The ketone's carbonyl group is polar and can act as a hydrogen bond acceptor.

An aryl group (the 4-butylphenyl moiety) attached to the same carbon as the oxo function.

Based on the relative positions of its functional groups, where the ketone is on the seventh carbon (the ζ-carbon) relative to the carboxylic acid, it can be classified as a zeta-keto acid. The chemical reactivity of the molecule is dictated by these two functional groups. The carboxylic acid can undergo reactions like esterification, while the ketone can participate in nucleophilic additions. mdpi.com The long aliphatic chain provides significant conformational flexibility.

Structural Significance of the Butylphenyl Moiety

Lipophilicity and Hydrophobicity : The primary contribution of the 4-butylphenyl group is a significant increase in lipophilicity (fat-solubility). The four-carbon alkyl chain and the aromatic ring are both nonpolar, leading to hydrophobic characteristics. In medicinal chemistry, tuning lipophilicity is critical for influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic Effects : The butyl group is an electron-donating group (EDG) through an inductive effect. When attached at the para-position of the phenyl ring, it can subtly influence the electron density of the aromatic system and the adjacent ketone's carbonyl group. researchgate.net This can affect the reactivity of the ketone and the binding interactions the aryl group may form with biological targets, such as through π–π stacking. acs.org

Steric Profile : The butyl group adds steric bulk to one end of the molecule. This size and shape are important for determining how the molecule fits into the binding pockets of enzymes or receptors. The specific placement and size of substituents on an aromatic ring are common strategies in structure-activity relationship (SAR) studies to optimize potency and selectivity for a biological target. nih.gov

The strategic placement of alkylphenyl groups is a recurring theme in the development of biologically active compounds, where it is used to probe hydrophobic pockets in target proteins and enhance binding affinity.

Overview of Research Trajectories for Related Keto-Acids

While specific research on this compound is not extensively published, the broader class of aryl keto-acids is a subject of considerable scientific investigation. These compounds are frequently utilized as key intermediates in the synthesis of more complex molecules and are evaluated for their own biological activities. researchgate.netresearchgate.net

One major research trajectory is their use as synthetic intermediates . Friedel-Crafts acylation is a common and effective method to prepare aryl-keto derivatives, which can then be converted into a variety of other compounds. researchgate.netmdpi.com For instance, aryl-keto α-amino acids are valuable precursors for constructing non-proteinogenic amino acids and other bioactive components. researchgate.netmdpi.comnih.gov

Another significant area of research is in medicinal chemistry and drug discovery . The structural motif of an aromatic ring separated from an acidic group by a flexible or rigid linker is common in many therapeutic agents. Related keto-acids have been explored for various applications:

Enzyme Inhibition : Keto-acid and keto-amide structures are investigated as inhibitors for various enzymes. For example, α-keto oxazole (B20620) and α-ketoamide derivatives have been studied as potent inhibitors of fatty acid amide hydrolase (FAAH) and phospholipase A, respectively. nih.govacs.orgnih.gov In these studies, the length of the aliphatic chain and the nature of the terminal aryl group are systematically varied to optimize inhibitory activity.

Anti-inflammatory Agents : Certain 6-aryl-4-oxohexanoic acids, which share the aryl keto-acid motif, have been synthesized and evaluated for their effects on eicosanoid biosynthesis and for their in vivo anti-inflammatory properties, showing activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models. researchgate.net

The research on these related compounds highlights the general strategy of using the aryl keto-acid scaffold to design molecules that can interact with biological systems, with the specific substituents on the aryl ring and the length of the acid chain being critical determinants of activity.

Data Tables

Table 1: Predicted Physicochemical Properties of 7-(4-Alkylphenyl)-7-oxoheptanoic Acids

Note: Experimental data for the target compound is limited. The data below is for the closely related ethyl analogue and provides an estimate for the butylphenyl variant.

| Property | Value for 7-(4-Ethylphenyl)-7-oxoheptanoic Acid lookchem.com | Predicted Trend for this compound |

| Molecular Formula | C15H20O3 | C17H24O3 |

| Molecular Weight | 248.32 g/mol | 276.37 g/mol |

| Boiling Point | 433.32°C at 760 mmHg | Expected to be higher due to increased mass and van der Waals forces. |

| Flash Point | 230.003°C | Expected to be higher. |

| Density | 1.075 g/cm³ | Expected to be similar, possibly slightly lower. |

| LogP (Lipophilicity) | 3.46680 | Expected to be higher due to the larger alkyl group. |

Structure

3D Structure

Properties

IUPAC Name |

7-(4-butylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-2-3-7-14-10-12-15(13-11-14)16(18)8-5-4-6-9-17(19)20/h10-13H,2-9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBJCPHBOYLQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 4 Butylphenyl 7 Oxoheptanoic Acid and Its Analogues

Strategic Disconnections and Retrosynthetic Analysis

A primary retrosynthetic disconnection for 7-(4-butylphenyl)-7-oxoheptanoic acid involves the Friedel-Crafts acylation reaction. wikipedia.orgnih.gov This approach disconnects the bond between the carbonyl carbon and the phenyl ring, leading to two key synthons: a 4-butylphenyl moiety and a seven-carbon dicarboxylic acid derivative. The 4-butylphenyl portion can be derived from commercially available butylbenzene (B1677000) or synthesized through methods like Friedel-Crafts alkylation of benzene (B151609). youtube.comwikipedia.org The seven-carbon chain can be sourced from pimelic acid (heptanedioic acid) or its derivatives. wikipedia.orgabmole.com

An alternative disconnection can be made at the C-C bond alpha to the carbonyl group, suggesting a coupling of a 4-butylbenzoyl synthon with a six-carbon nucleophilic chain. This strategy, however, is often less direct than the Friedel-Crafts approach.

Chemoselective Functional Group Transformations

The successful synthesis of this compound hinges on the chemoselective manipulation of functional groups to avoid unwanted side reactions.

Formation of the Ketone Moiety

The most direct and widely employed method for constructing the aryl ketone is the Friedel-Crafts acylation. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov For the synthesis of this compound, butylbenzene can be acylated with a derivative of pimelic acid, such as pimelic anhydride or pimeloyl chloride. The reaction deactivates the aromatic ring to further substitution, leading to monoacylated products. organic-chemistry.org

Recent advancements in Friedel-Crafts acylation include the use of milder catalysts and reaction conditions. For instance, trifluoromethanesulfonic acid has been shown to effectively catalyze the acylation of arenes with amides, offering an alternative to traditional Lewis acids. nih.gov Other methods for aryl ketone synthesis include the oxidation of secondary alcohols derived from the addition of organometallic reagents to aldehydes, and tandem reactions involving the addition of arylboronic acids to aldehydes followed by oxidation. scispace.com

Table 1: Comparison of Methods for Aryl Ketone Synthesis

| Method | Reagents | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acyl halide/anhydride, Arene | Lewis Acid (e.g., AlCl₃) | High efficiency, direct | Stoichiometric catalyst, harsh conditions |

| Oxidation of Secondary Alcohols | Aldehyde, Organometallic reagent, Oxidant | - | Milder conditions | Multi-step process |

| Tandem Arylation/Oxidation | Arylboronic acid, Aldehyde, Oxidant | Transition Metal (e.g., Pt) | High atom economy | Catalyst cost, ligand sensitivity |

Construction of the Butylphenyl Moiety

The 4-butylphenyl group is a common structural motif that can be introduced in several ways. The most straightforward approach is to start with commercially available n-butylbenzene. wikipedia.org Alternatively, it can be synthesized via Friedel-Crafts alkylation of benzene with a butyl halide. However, this method can lead to isomeric mixtures and polyalkylation. wikipedia.org A more controlled synthesis can be achieved through the acylation of benzene with butanoyl chloride, followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction) to yield n-butylbenzene. This two-step process ensures the formation of the linear butyl chain at the desired position.

Elaboration of the Heptanoic Acid Chain

Pimelic acid (heptanedioic acid) and its derivatives are the primary starting materials for the seven-carbon chain. wikipedia.orgabmole.com Pimelic acid can be converted to its more reactive derivatives, such as pimeloyl chloride or pimelic anhydride, for use in the Friedel-Crafts acylation. The synthesis of pimelic acid itself can be achieved through various routes, including the oxidation of cycloheptanone (B156872) or the carbonylation of caprolactone. wikipedia.org For laboratory preparations, methods starting from cyclohexanone (B45756) or salicylic (B10762653) acid have also been described. wikipedia.orggoogle.com

Enantioselective and Diastereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the synthesis of chiral analogues, where stereocenters are introduced into the heptanoic acid chain or the butyl group, requires enantioselective or diastereoselective methods. For instance, the synthesis of chiral α-hydroxy ketones can be achieved through organocatalytic formal O-H bond insertion of sulfonium (B1226848) ylides. acs.org Asymmetric nitroaldol (Henry) reactions with α-ketoesters, catalyzed by cinchona alkaloids, provide access to chiral compounds with tetrasubstituted carbon stereocenters. nih.gov These methodologies could be adapted to produce chiral analogues of the target molecule.

Process Optimization for Scalable Laboratory Synthesis

For the scalable laboratory synthesis of this compound, the Friedel-Crafts acylation of butylbenzene with a pimelic acid derivative remains the most practical route. Optimization of this process would involve several key considerations:

Catalyst Loading: Minimizing the amount of Lewis acid catalyst is crucial for reducing cost and simplifying workup. High-turnover catalysts or recyclable catalytic systems could be explored.

Solvent Selection: The choice of solvent can significantly impact reaction efficiency and product isolation. Solvents that are easy to remove and have low environmental impact are preferred.

Reaction Conditions: Optimization of temperature, reaction time, and reagent stoichiometry is essential for maximizing yield and minimizing the formation of byproducts.

Workup and Purification: Developing a streamlined workup and purification protocol, such as crystallization or simple extraction, is critical for efficient large-scale synthesis.

Table 2: Key Parameters for Process Optimization of Friedel-Crafts Acylation

| Parameter | Objective | Considerations |

|---|---|---|

| Catalyst | Reduce loading | Catalyst activity, cost, recyclability |

| Solvent | Minimize volume | Solubility of reactants, ease of removal, environmental impact |

| Temperature | Optimize for rate and selectivity | Energy consumption, prevention of side reactions |

| Reaction Time | Minimize | Throughput, prevention of product degradation |

Catalyst and Reagent Screening in Reaction Development

The choice of catalyst and acylating agent is pivotal in the Friedel-Crafts acylation for the synthesis of this compound. A systematic screening of various Lewis acid catalysts is crucial to maximize the yield and regioselectivity of the reaction, favoring the para-substituted product.

Catalyst Screening:

Commonly employed Lewis acid catalysts in Friedel-Crafts acylation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). Each catalyst presents a unique level of activity and selectivity. Aluminum chloride is a potent catalyst, often leading to high conversion rates; however, it can also promote side reactions and isomerization of the butyl group. Less reactive catalysts like zinc chloride may offer better selectivity, albeit at the cost of reaction time and yield.

Below is a representative data table illustrating the impact of different catalysts on the synthesis of this compound.

| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (hours) | Conversion (%) | Yield of para-isomer (%) |

| AlCl₃ | 1.2 | 2 | 95 | 85 |

| FeCl₃ | 1.5 | 4 | 80 | 75 |

| ZnCl₂ | 2.0 | 8 | 65 | 80 |

| BF₃·OEt₂ | 2.0 | 6 | 70 | 82 |

Reagent Selection:

The acylating agent is typically derived from heptanedioic acid. Heptanedioic anhydride is often preferred over heptanedioyl chloride due to its ease of handling and the generation of less corrosive byproducts. The purity of the acylating agent is critical to prevent the introduction of impurities that can be difficult to remove from the final product.

Solvent and Temperature Influence on Reaction Efficacy

The reaction medium and temperature are critical parameters that significantly influence the outcome of the Friedel-Crafts acylation.

Solvent Influence:

The following table summarizes the effect of different solvents on the reaction efficacy.

| Solvent | Dielectric Constant | Reaction Temperature (°C) | Yield of para-isomer (%) |

| Carbon Disulfide | 2.6 | 46 | 88 |

| Nitrobenzene | 34.8 | 25 | 90 |

| Dichloromethane | 9.1 | 40 | 85 |

| 1,2-Dichloroethane | 10.4 | 83 | 82 |

Temperature Control:

Temperature control is crucial for managing the reaction rate and preventing side reactions. Friedel-Crafts acylations are often exothermic, and maintaining a low to moderate temperature is generally preferred to enhance selectivity for the para-isomer and minimize the formation of byproducts. Higher temperatures can lead to dealkylation or isomerization of the butylbenzene starting material.

Analytical Purity Assessment and Isolation Techniques Post-Synthesis

Following the synthesis, a multi-step purification and analysis process is essential to isolate the this compound in high purity.

Chromatographic Separation Principles in Synthetic Chemistry

Chromatography is a fundamental technique for the separation and purification of the target compound from unreacted starting materials, byproducts, and catalyst residues.

Column Chromatography:

Column chromatography using silica (B1680970) gel is a widely used method for the purification of this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, allows for the sequential elution of components based on their affinity for the stationary phase. The non-polar butylbenzene will elute first, followed by the desired product, while more polar impurities will be retained on the column for longer.

High-Performance Liquid Chromatography (HPLC):

For analytical purity assessment and small-scale purification, reverse-phase HPLC is often employed. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of an acid like trifluoroacetic acid to improve peak shape) can effectively separate the product from closely related impurities.

Advanced Filtration and Recrystallization Strategies

Filtration:

After quenching the reaction, initial workup procedures involve filtration to remove insoluble materials, such as the catalyst-complex residues. The choice of filter media is important to ensure efficient removal without significant loss of the product.

Recrystallization:

Recrystallization is a powerful technique for the final purification of the crude product. The selection of an appropriate solvent or solvent system is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For this compound, a mixed solvent system, such as ethanol/water or toluene/hexane, can be effective. The crude product is dissolved in the minimum amount of the hot solvent, and upon cooling, the purified product crystallizes out, leaving the impurities in the mother liquor.

The effectiveness of recrystallization can be monitored by techniques such as melting point determination and chromatographic analysis of the crystals.

Sophisticated Spectroscopic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through the application of advanced one- and two-dimensional NMR techniques, it is possible to map the complete carbon skeleton and the precise proton environments within a molecule, leading to an unambiguous structural assignment.

Advanced ¹H and ¹³C NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of 7-(4-Butylphenyl)-7-oxoheptanoic acid is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two doublets in the downfield region, typically between 7.2 and 8.0 ppm. The protons on the carbon adjacent to the carbonyl group are anticipated to be the most downfield of the aliphatic protons, likely resonating around 2.9-3.1 ppm as a triplet. The protons of the butyl group attached to the phenyl ring would present as a triplet for the terminal methyl group at approximately 0.9 ppm, and a series of multiplets for the methylene (B1212753) groups between 1.3 and 2.7 ppm. The methylene protons of the heptanoic acid chain would also appear as a series of multiplets in the upfield region, with the protons alpha to the carboxylic acid group expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide a count of the unique carbon environments. The carbonyl carbon of the ketone is predicted to have the most downfield chemical shift, typically in the range of 195-210 ppm. The carboxylic acid carbonyl carbon is expected to resonate at a slightly more shielded position, around 175-185 ppm. The aromatic carbons will produce signals between 125 and 150 ppm, with the carbon attached to the butyl group and the carbon attached to the keto-heptanoic chain showing distinct shifts due to substitution effects. The carbons of the aliphatic chains (butyl and heptanoic) will appear in the upfield region of the spectrum, generally between 13 and 40 ppm.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 8.0 | 125 - 135 |

| Aromatic C-C=O | - | 135 - 145 |

| Aromatic C-Butyl | - | 140 - 150 |

| C=O (Ketone) | - | 195 - 210 |

| C=O (Carboxylic Acid) | - | 175 - 185 |

| CH₂ (α to ketone) | 2.9 - 3.1 | 35 - 45 |

| CH₂ (α to COOH) | 2.3 - 2.5 | 30 - 40 |

| Aliphatic CH₂ | 1.2 - 1.8 | 20 - 35 |

| Butyl CH₂ | 1.3 - 2.7 | 22 - 36 |

| Butyl CH₃ | ~0.9 | ~14 |

| COOH | 10 - 12 | - |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene groups in the heptanoic acid chain and the butyl group. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each protonated carbon by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the protons on the aromatic ring to the ketone carbonyl carbon, and from the methylene protons adjacent to the ketone to the aromatic carbons, thus confirming the link between the phenyl and the oxoheptanoic acid moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₇H₂₄O₃), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation patterns of the molecular ion. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation spectrum is produced, which provides valuable structural information. Key predicted fragmentations for this compound would include:

Alpha-cleavage at the carbonyl group, leading to the formation of a butylphenylacylium ion and the loss of the hexanoic acid radical.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the heptanoic acid chain to the carbonyl oxygen, followed by the elimination of a neutral alkene.

Cleavage of the bond between the phenyl ring and the carbonyl group.

Loss of the butyl group from the phenyl ring.

Predicted Key Fragment Ions in Mass Spectrometry

| m/z (predicted) | Proposed Fragment Structure/Loss |

|---|---|

| 276 | [M]⁺ (Molecular Ion) |

| 259 | [M - OH]⁺ |

| 231 | [M - COOH]⁺ |

| 161 | [C₁₀H₁₃O]⁺ (Butylbenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Ionization Techniques in Oxo-Acid Analysis (e.g., Electrospray Ionization)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules such as carboxylic acids. In ESI, the sample is dissolved in a polar, volatile solvent and sprayed through a high-voltage capillary to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions with minimal fragmentation. For this compound, ESI would likely produce a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, allowing for accurate mass determination by HRMS.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.

Another strong C=O stretching band for the ketone, slightly shifted from the acid carbonyl, likely appearing in the range of 1680-1700 cm⁻¹, with its position influenced by the conjugation with the aromatic ring.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, typically observed between 2850 and 3100 cm⁻¹.

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

C-O stretching and O-H bending vibrations for the carboxylic acid group.

Predicted Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| C-H Stretch (sp²) | Aromatic | 3000 - 3100 |

| C-H Stretch (sp³) | Aliphatic | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 |

| C=O Stretch | Ketone | 1680 - 1700 |

| C=C Stretch | Aromatic | 1450 - 1600 |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 |

| O-H Bend | Carboxylic Acid | 1395 - 1440 |

Infrared (IR) Spectroscopy for Carbonyl and Carboxyl Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule based on the absorption of infrared radiation. For "this compound," which possesses both a ketone (carbonyl) and a carboxylic acid (carboxyl) functional group, IR spectroscopy offers distinct vibrational signatures for each.

The carboxylic acid group gives rise to two particularly characteristic absorptions. The hydroxyl (O–H) stretch of the carboxyl group results in a very broad and strong absorption band typically observed in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadening is a consequence of intermolecular hydrogen bonding, which is a hallmark of carboxylic acids in the condensed phase. orgchemboulder.comechemi.com The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong and sharp peak. For saturated aliphatic carboxylic acids that exist as hydrogen-bonded dimers, this peak is typically found around 1710 cm⁻¹. libretexts.orgopenstax.org

The ketone carbonyl group, being conjugated with the phenyl ring in "this compound," will also exhibit a strong C=O stretching absorption. Conjugation with an aromatic ring typically lowers the vibrational frequency of the carbonyl stretch by about 30 cm⁻¹ compared to a saturated ketone. spectroscopyonline.compressbooks.pub Therefore, the C=O stretch for the aromatic ketone functionality is expected in the region of 1690-1685 cm⁻¹. pressbooks.publibretexts.org Additionally, aromatic ketones display a characteristic C-C-C stretching vibration between 1300 and 1230 cm⁻¹. spectroscopyonline.com

The presence of the butyl group and the heptanoic acid chain will contribute to C-H stretching vibrations in the 3000-2850 cm⁻¹ region. The aromatic ring will also show C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H stretch | 3300-2500 | Strong, Broad |

| Aromatic C-H | C–H stretch | >3000 | Medium |

| Aliphatic C-H | C–H stretch | 2960-2850 | Medium to Strong |

| Ketone C=O | C=O stretch (conjugated) | 1690-1685 | Strong |

| Carboxylic Acid C=O | C=O stretch (dimer) | ~1710 | Strong |

| Aromatic C=C | C=C stretch | 1600-1450 | Medium to Weak |

| Carboxylic Acid | C–O stretch | 1320-1210 | Strong |

| Carboxylic Acid | O–H bend | 1440-1395 and 950-910 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. wikipedia.org It is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound," Raman spectroscopy can be effectively used to characterize the aromatic and aliphatic components of the molecule.

The C=O stretching vibrations of both the ketone and carboxylic acid are also observable in the Raman spectrum, though their intensities can vary. cdnsciencepub.com The aromatic ring vibrations, particularly the ring "breathing" modes, typically give rise to strong and sharp signals in the Raman spectrum, providing a clear fingerprint of the substituted benzene ring. physicsopenlab.org The aliphatic C-H stretching and bending modes are also Raman active.

A key application of Raman spectroscopy in the study of carboxylic acids is the ability to distinguish between the protonated (R-COOH) and deprotonated (R-COO⁻) forms. acs.org The C=O stretching band, prominent in the acid form, is replaced by symmetric and antisymmetric COO⁻ stretching bands upon deprotonation. acs.org This makes Raman spectroscopy a valuable tool for studying the acid-base chemistry of "this compound."

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H | C–H stretch | ~3050 |

| Aliphatic C-H | C–H stretch | 2960-2850 |

| Ketone C=O | C=O stretch (conjugated) | 1690-1685 |

| Carboxylic Acid C=O | C=O stretch | ~1710 |

| Aromatic Ring | Ring vibrations | 1600-1450 and ~1000 |

| Aliphatic C-C | C-C stretch | 1200-800 |

Interfacing Spectroscopic Data with Computational Chemistry for Structural Validation

Computational chemistry, particularly Density Functional Theory (DFT), has become an integral part of modern chemical research for structural elucidation. nih.govnih.gov By calculating the optimized molecular geometry and vibrational frequencies of a proposed structure, a theoretical vibrational spectrum (both IR and Raman) can be generated. ekb.egnih.gov

For "this compound," a DFT calculation would begin with an initial guess of the molecular geometry. The geometry is then optimized to find the lowest energy conformation. Following optimization, the vibrational frequencies are calculated. masjaps.com It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other approximations inherent in the theoretical model, which improves the agreement with experimental data. nih.gov

The calculated vibrational frequencies and their corresponding intensities can be directly compared with the experimental IR and Raman spectra. This comparison allows for a detailed assignment of the observed spectral bands to specific molecular vibrations. ekb.eg A good correlation between the experimental and scaled theoretical spectra provides strong evidence for the correctness of the proposed molecular structure. nih.gov Furthermore, computational methods can help to distinguish between different possible conformations or isomers of a molecule by predicting their unique vibrational signatures.

This synergy between experimental spectroscopy and computational chemistry provides a robust framework for the unambiguous structural validation of complex organic molecules like "this compound."

Theoretical Chemistry and Mechanistic Investigations of 7 4 Butylphenyl 7 Oxoheptanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These computational tools allow for the detailed study of electronic structure and the prediction of chemical reactivity.

Density Functional Theory (DFT) stands as a powerful computational method for investigating the electronic properties of molecules. For aromatic ketone derivatives, calculations are frequently performed using the B3LYP functional combined with a 6-311+G(d,p) basis set. researchgate.net This approach provides a reliable framework for determining the optimized molecular geometry, vibrational frequencies, and various electronic parameters of 7-(4-butylphenyl)-7-oxoheptanoic acid. The calculations yield insights into bond lengths, angles, and dihedral angles, defining the molecule's three-dimensional structure. Furthermore, DFT is used to compute electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP), which helps in identifying sites susceptible to nucleophilic and electrophilic attack. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For molecules like this compound, the HOMO is typically localized on the electron-rich butyl-substituted phenyl ring, while the LUMO is centered on the electron-withdrawing carbonyl group and the adjacent aromatic ring. This distribution dictates the molecule's behavior in charge-transfer interactions. researchgate.net

Table 1: Representative FMO Data for Aryl Ketone Derivatives

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2 to -5.5 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.5 to -0.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

Note: Data are representative values for similar aromatic ketones and may vary for the specific title compound.

Exploration of Reaction Mechanisms and Transition State Theory

Understanding the pathways through which this compound is formed and undergoes further reactions is essential for its synthesis and application. Computational chemistry provides tools to model these reaction mechanisms and analyze their energetic landscapes.

The most common synthetic route to this compound is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of butylbenzene (B1677000) with a derivative of heptanedioic acid, such as the acid chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl3). sigmaaldrich.comwikipedia.org The mechanism proceeds through the formation of an acylium ion, which then acts as the electrophile and attacks the electron-rich butylbenzene ring. sigmaaldrich.comnih.gov The final ketone product is formed after an aqueous workup to decompose the complex formed with the catalyst. wikipedia.org

Derivatization of the carboxylic acid moiety can proceed through standard transformations, such as esterification (reaction with an alcohol in the presence of an acid catalyst), amidation (reaction with an amine), or reduction to the corresponding alcohol.

The substituents on the aromatic ring significantly influence the rate and regioselectivity of the Friedel-Crafts acylation. libretexts.orgnumberanalytics.com The butyl group is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect. ucsb.edufiveable.me This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic attack than benzene (B151609) itself. libretexts.orglibretexts.org This activating nature directs the incoming acylium ion preferentially to the ortho and para positions. Due to steric hindrance from the bulky butyl group, the para product, this compound, is typically the major isomer formed. libretexts.org

Conversely, the resulting acyl group (-CO-(CH₂)₅COOH) is an electron-withdrawing group (EWG). Its presence deactivates the aromatic ring towards further electrophilic substitution, which conveniently prevents polyacylation reactions. organic-chemistry.orgnumberanalytics.com

Research on Structural Analogues and Derivatives of 7 4 Butylphenyl 7 Oxoheptanoic Acid

Systematic Design and Chemical Synthesis of Analogues

The 4-butylphenyl group is a critical component of the molecule, and modifications to this aryl ring can significantly impact its electronic and steric properties. Research into related families of compounds has shown that introducing different substituents on the phenyl ring can modulate biological activity. nih.gov

For instance, studies on camptothecin (B557342) analogues have demonstrated that introducing lipophilic substituents at the 7-position, such as phenyl or tolyl groups, can lead to favorable molecular interactions and improved pharmacological profiles. nih.gov In one study, a series of 7-phenyl substituted derivatives were synthesized, revealing that electron-donating groups (e.g., -OCH3) and other alkyl groups (e.g., -CH2CH3) on the phenyl ring could enhance antitumor activity compared to the unsubstituted phenyl analogue. nih.govnih.gov This suggests that the nature of the para-substituent on the phenyl ring is a key determinant of biological efficacy.

A direct analogue, 7-(4-nitrophenyl)-7-oxoheptanoic acid, where the electron-donating butyl group is replaced by a potent electron-withdrawing nitro group, is commercially available, highlighting the chemical feasibility of such modifications. bldpharm.com The synthesis of these analogues can be achieved through methods like coupling reactions using various substituted organic boric acids. nih.gov

Table 1: Examples of Aryl Ring Modifications and Their Potential Effects

| Original Moiety | Modified Moiety | Potential Effect | Reference |

|---|---|---|---|

| 4-Butylphenyl | 4-Ethylphenyl | Modulated lipophilicity, potential increase in antitumor activity. | nih.gov |

| 4-Butylphenyl | 4-Methoxyphenyl | Increased electron density on the ring, potential for enhanced biological interactions. | nih.govnih.gov |

| 4-Butylphenyl | 3,5-Dimethoxyphenyl | Altered steric and electronic profile, shown to improve antitumor efficacy in related systems. | nih.govnih.gov |

Computational and experimental studies on other long-chain molecules, like imidazoline (B1206853) derivatives, have shown that increasing the alkyl chain length can enhance certain properties, such as corrosion inhibition efficiency, by improving surface adsorption. researchgate.net In the context of drug design, modifying the linker length is a common strategy to optimize target engagement. For example, in the development of mycophenolic acid analogues, modifications to the six-carbon chain were explored to enhance anticancer activity. nih.gov

Functionalization of the chain, such as introducing double bonds, hydroxyl groups, or constrained cyclic structures, can also profoundly alter the molecule's properties. For instance, creating conformationally constrained analogues by forming a seven-membered lactam ring within a structure has been used to probe the bioactive conformation required for interaction with biological receptors. researchgate.net

While 7-(4-butylphenyl)-7-oxoheptanoic acid itself is achiral, the introduction of substituents on the alkyl chain or the reduction of the ketone to a hydroxyl group would create a chiral center. The stereochemistry of a molecule is paramount in determining its biological activity, as enantiomers often exhibit different interactions with chiral biological macromolecules like enzymes and receptors. researchgate.net

The synthesis of conformationally constrained tryptophan analogues, for example, has been used to create specific stereoisomers to investigate the bioactive conformation for opioid receptor binding. researchgate.net In silico docking analyses of other active compounds have shown that specific stereoisomers can fit more snugly into the active sites of target proteins. researchgate.net Therefore, if chiral analogues of this compound were to be developed, the synthesis and separation of individual enantiomers would be a critical step in evaluating their specific biological profiles.

Comparative Studies on Reactivity and Chemical Transformations

The structural modifications detailed above also influence the chemical reactivity of the resulting analogues.

Aryl Ring Substituents: The electronic nature of the substituent on the phenyl ring directly impacts the reactivity of the adjacent ketone. An electron-withdrawing group, such as the nitro group in 7-(4-nitrophenyl)-7-oxoheptanoic acid, makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to the parent compound with its electron-donating butyl group. bldpharm.com Conversely, electron-donating groups like methoxy (B1213986) would decrease the ketone's reactivity towards nucleophiles. nih.gov

Alkyl Chain Modifications: Altering the length of the alkyl chain can have a modest effect on the acidity (pKa) of the terminal carboxylic acid group. Functionalization, such as introducing unsaturation, can create new sites for chemical reactions like addition or oxidation.

These differences in reactivity are important for both the synthesis of further derivatives and for understanding how the molecules might be metabolized or interact with their targets.

Structure-Reactivity and Structure-Biological Interaction Correlations

The ultimate goal of synthesizing and studying these analogues is to establish clear structure-activity relationships (SAR). SAR studies correlate specific structural features with changes in chemical reactivity and, more importantly, biological activity.

Research on structurally related compounds provides a framework for predicting these correlations. For example, in the FL118 platform, substitutions on the aryl ring at position 7 were directly correlated with antitumor activity. nih.govnih.gov It was found that certain substituents, like 4-ethylphenyl and 3,5-dimethoxyphenyl, resulted in compounds with superior antitumor efficacy compared to the parent molecule. nih.govnih.gov This suggests a strong correlation between the steric and electronic profile of the aryl group and the molecule's ability to interact with its biological targets, which include proteins like DDX5 (p68) and survivin. nih.gov

Similarly, the incorporation of bulky, hydrophobic groups like carboranes in place of traditional phenyl groups has been shown to dramatically alter biological activity, in some cases reducing COX inhibition while retaining high 5-LO inhibitory activity. mdpi.com This highlights how significant structural changes to the aryl moiety can tune the biological selectivity of a molecule. The correlation between alkyl chain length and biological activity is often linked to lipophilicity; an optimal chain length is typically required to balance solubility with the ability to cross cell membranes and bind to a target site. researchgate.net

| Stereochemistry (at a newly created chiral center) | Creates specific 3D conformations. | Enantiomers can exhibit vastly different binding affinities and biological activities. | researchgate.netresearchgate.net |

Biological Research Perspectives and Mechanistic Insights into Oxo Heptanoic Acid Scaffolds

Investigations into Enzyme-Ligand Interactions

The interaction between small molecule ligands, such as oxo-heptanoic acid derivatives, and enzymes is a cornerstone of drug discovery and chemical biology. These interactions can lead to the modulation of the enzyme's catalytic function, providing insights into its biological role and offering pathways for therapeutic intervention. The core structure of these compounds, particularly the ketone and carboxylic acid moieties, allows for diverse interactions within enzyme active sites.

Derivatives containing the oxo-heptanoic acid scaffold have been investigated as inhibitors of various enzymes, particularly those involved in lipid signaling. A prominent example is their activity against cytosolic phospholipase A₂ (cPLA₂α), an enzyme responsible for releasing arachidonic acid from membrane phospholipids (B1166683), which is the rate-limiting step in the production of eicosanoids like prostaglandins (B1171923) and leukotrienes. frontiersin.orgnih.gov

The inhibitory mechanism often involves the keto group of the heptanoic acid chain. Thiazolyl ketone inhibitors, for instance, have demonstrated potent, slow-binding inhibition of cPLA₂α. nih.gov The nature of this inhibition can be competitive, where the inhibitor directly competes with the natural substrate for binding to the active site. americanpeptidesociety.orgmdpi.com The efficacy of such inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, the thiazolyl ketone inhibitor GK420 (AVX420) was found to be a highly potent inhibitor of arachidonic acid release in cellular assays. nih.gov

Table 1: Inhibitory Activity of Selected Ketone-Based Compounds on cPLA₂α

| Compound | Cellular IC₅₀ (µM) for Arachidonic Acid Release | Reference |

|---|---|---|

| GK420 (AVX420) | 0.09 | nih.gov |

This table illustrates the potency of a representative ketone-based inhibitor in a cellular context.

Understanding how these inhibitors bind to their target enzymes is crucial for rational drug design. X-ray crystallography and computational docking studies have provided detailed pictures of these interactions at an atomic level. nih.govresearchgate.net For enzymes like fatty acid amide hydrolase (FAAH), α-ketoheterocycle inhibitors have been shown to bind covalently to an active site serine residue, forming a hemiketal that mimics the tetrahedral intermediate of the natural enzyme reaction. nih.gov

The binding of these inhibitors is stabilized by a network of interactions within the enzyme's active site. Key interactions include:

Oxyanion Hole: The negatively charged oxygen of the inhibitor's ketone group (in its hemiketal form) is stabilized by hydrogen bonds from backbone amides in a region known as the oxyanion hole. nih.gov

Acyl Chain-Binding Pocket: The hydrophobic tail of the inhibitor, such as the butylphenyl group of 7-(4-butylphenyl)-7-oxoheptanoic acid, occupies a hydrophobic channel in the enzyme. This interaction often mimics the binding of the acyl chain of the natural fatty acid substrate. nih.gov

Catalytic Residues: The inhibitor interacts directly with the catalytic amino acids of the enzyme. For serine hydrolases, this involves the catalytic serine which attacks the ketone carbon. nih.gov

Table 2: Key Interactions in the Binding of α-Ketoheterocycle Inhibitors to Fatty Acid Amide Hydrolase (FAAH)

| Enzyme Subsite | Interacting Inhibitor Moiety | Key Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Oxyanion Hole | Keto Group (as hemiketal) | Ile238, Ser241 | Hydrogen Bonding | nih.gov |

| Acyl Chain-Binding Pocket | Hydrophobic Tail (e.g., Phenyl group) | Hydrophobic residues | van der Waals / Hydrophobic | nih.gov |

| Catalytic Site | Keto Group | Ser241 (catalytic serine) | Covalent (hemiketal formation) | nih.gov |

This table summarizes the critical interactions that stabilize the inhibitor within the enzyme's active site.

Exploration of Influence on Metabolic Pathways in Model Systems

By modulating the activity of key enzymes, oxo-heptanoic acid derivatives can exert significant influence over entire metabolic pathways. Their structural similarity to fatty acids makes them particularly relevant to the study of lipid and fatty acid metabolism.

The α-keto acid dehydrogenase complexes are a family of mitochondrial enzymes that are crucial links between the metabolism of carbohydrates, amino acids, and fatty acids. nih.gov These complexes catalyze the oxidative decarboxylation of α-keto acids, producing acyl-CoA and NADH. nih.gov Compounds that interact with these or related pathways can have profound effects on cellular energy homeostasis.

Heptanoic acid (C7), the underlying carbon chain of the compound , has been studied as an anaplerotic therapy, meaning it can replenish intermediates of the Krebs cycle. nih.govnih.gov When metabolized, it can produce propionyl-CoA and acetyl-CoA, feeding into the Krebs cycle and supporting energy production. This is particularly relevant in certain fatty acid oxidation disorders. nih.govnih.gov This suggests that this compound, upon potential metabolic processing, could influence the pool of Krebs cycle intermediates, thereby affecting cellular respiration and energy status.

The most direct way oxo-heptanoic acid scaffolds modulate lipid metabolism is through the inhibition of enzymes like cPLA₂α. nih.gov The primary role of cPLA₂α is to hydrolyze membrane phospholipids to release arachidonic acid. frontiersin.org Arachidonic acid is not just a component of cell membranes; it is the precursor to a vast family of potent lipid signaling molecules known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes), which are deeply involved in processes like inflammation and immune responses. nih.gov

By inhibiting cPLA₂α, compounds like this compound can effectively decrease the production of arachidonic acid and, consequently, all downstream eicosanoids. This "upstream" inhibition is a powerful point of control over lipid signaling pathways. This modulation has been explored as a potential therapeutic strategy for conditions where eicosanoid production is dysregulated, such as inflammatory diseases and certain cancers. nih.govnih.gov

Cellular Biochemical Pathway Interrogation

Beyond their therapeutic potential, specific enzyme inhibitors are invaluable tools for dissecting complex cellular biochemical pathways. By using a molecule to block a single step in a pathway, researchers can observe the downstream consequences and thereby deduce the function of the inhibited enzyme and its products.

Inhibitors of cPLA₂α based on the oxo-heptanoic acid scaffold can be used to probe the role of the arachidonic acid pathway in various cellular contexts. For example, by treating cells with such an inhibitor, scientists can investigate the necessity of eicosanoid production for processes like cell proliferation, migration, or inflammatory signaling. nih.gov If adding the inhibitor prevents a specific cellular response to a stimulus, it provides strong evidence that the cPLA₂α-mediated release of arachidonic acid is a critical step in that signaling cascade. This approach has been used to show that cPLA₂α activity may be important for mitigating oxidative stress and supporting the survival of certain cancer cells. nih.gov

Effects on Gene Expression Profiles in Research Models

Although specific studies detailing the effects of this compound on global gene expression are limited, research on structurally related fatty acids and their derivatives offers insights into potential activities. For instance, certain oxidized fatty acids have been shown to influence transcriptional regulation. mdpi.com It is plausible that oxo-heptanoic acid scaffolds could interact with nuclear receptors or transcription factors, thereby modulating the expression of genes involved in metabolic and inflammatory pathways.

To illustrate the potential impact of such compounds on gene expression, the following table outlines hypothetical changes in the expression of relevant genes based on studies of similar fatty acid derivatives.

| Gene Target | Potential Effect on Expression | Associated Pathway |

| Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Upregulation | Lipid Metabolism, Inflammation |

| Nuclear Factor Kappa B (NF-κB) | Downregulation | Inflammation |

| Cyclooxygenase-2 (COX-2) | Downregulation | Inflammation |

| Tumor Necrosis Factor-Alpha (TNF-α) | Downregulation | Inflammation |

Modulation of Intracellular Signaling Cascades

The structural characteristics of this compound suggest that it could modulate various intracellular signaling cascades. Fatty acids and their metabolites are known to act as signaling molecules that can influence pathways such as the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) signaling pathways. mdpi.comnih.gov For example, arachidonic acid, a well-studied fatty acid, has been shown to activate both the ERK1/2 and Akt pathways in certain cell types. mdpi.com

The introduction of an oxo group and a substituted phenyl ring could alter the binding affinity and specificity of the heptanoic acid backbone for various enzymes and receptors involved in these cascades. The butylphenyl moiety, in particular, may facilitate interactions with hydrophobic pockets in target proteins. Potential modulatory effects on key signaling proteins are summarized below.

| Signaling Pathway | Key Protein | Potential Modulation by Oxo-Heptanoic Acid Scaffolds |

| MAPK/ERK Pathway | ERK1/2 | Phosphorylation (Activation or Inhibition) |

| PI3K/Akt Pathway | Akt | Phosphorylation (Activation or Inhibition) |

| NF-κB Signaling | IκBα | Phosphorylation and Degradation (Inhibition) |

Mechanisms of Action at the Molecular Level (e.g., nucleophilic reactions, binding affinities)

At the molecular level, the reactivity of this compound is dictated by its functional groups: the carboxylic acid and the ketone. The carboxylic acid can participate in nucleophilic acyl substitution reactions, where the hydroxyl group is replaced by a nucleophile. libretexts.orglibretexts.org This reactivity is fundamental to the formation of esters, amides, and other derivatives. The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. youtube.com

The ketone group also presents an electrophilic carbon that can undergo nucleophilic addition reactions. Furthermore, the presence of both a ketone and a carboxylic acid allows for potential intramolecular reactions under certain conditions.

Precursor Research for Bioactive Compounds

The chemical structure of this compound makes it a versatile precursor for the synthesis of more complex bioactive compounds. The carboxylic acid and ketone functionalities serve as handles for a variety of chemical transformations. For instance, the carboxylic acid can be converted to an acid chloride, ester, or amide, enabling the attachment of diverse molecular fragments. mdpi.com The ketone can be reduced to an alcohol, which can be further functionalized, or it can be used in reactions such as the Wittig reaction to form carbon-carbon double bonds.

Applications of 7 4 Butylphenyl 7 Oxoheptanoic Acid in Advanced Organic and Materials Research

Role as a Versatile Building Block in Complex Molecule Synthesis

Organic building blocks are fundamental molecules used for constructing more complex compounds. psu.edu The bifunctional nature of 7-(4-Butylphenyl)-7-oxoheptanoic acid, containing both a ketone and a carboxylic acid, theoretically allows for a range of chemical modifications, making it a candidate for synthetic applications.

Construction of Combinatorial Libraries for Chemical Biology

Combinatorial chemistry is a powerful technique for synthesizing a large number of different but structurally related molecules, known as a library, which can then be screened for biological activity. justia.com This method is instrumental in drug discovery. researchgate.net While compounds with similar keto-acid functionalities are sometimes employed as scaffolds in the generation of such libraries, there is no specific documentation of this compound being used for this purpose.

Precursor in Peptidomimetic Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides, often with improved stability or bioavailability. The synthesis of peptidomimetics is a key strategy in drug development. archive.org Although various molecular scaffolds are used in this field, research literature does not specify the use of this compound as a direct precursor in the synthesis of peptidomimetics.

Utilization in Polymer Chemistry and Biomaterials Research

The functional groups on this compound could potentially be leveraged for incorporation into larger macromolecular structures, a common strategy in materials science.

Integration into Functional Polymer Scaffolds

Functional polymer scaffolds are three-dimensional porous materials that can support cell growth and tissue regeneration. They are often created from biodegradable polymers that have been functionalized to enhance biological interactions. There is currently no available research demonstrating the integration of this compound into such polymer scaffolds.

Development of Bio-conjugate Materials

Bio-conjugation involves the linking of a bioactive molecule to another substrate, such as a polymer or a surface. This technique is used to create materials with specific biological activities. Despite the potential for its carboxylic acid group to be used as a conjugation point, the application of this compound in the development of bio-conjugate materials has not been reported.

Contribution to Catalyst Development and Reaction Methodologies

The structure of a molecule can sometimes lend itself to applications in catalysis, either as a ligand for a metal catalyst or as an organocatalyst itself. However, there is no evidence in the scientific literature to suggest that this compound or its derivatives have been utilized in the development of new catalysts or reaction methodologies.

Future Research Trajectories for Aromatic Oxo Carboxylic Acids

Innovative Synthetic Methodologies

The synthesis of aromatic carboxylic acids has a rich history, traditionally relying on methods like the oxidation of alkylbenzenes. numberanalytics.com However, future research is increasingly directed towards more efficient, selective, and sustainable synthetic routes.

Recent advancements have highlighted the potential of transition metal-catalyzed carboxylation, which utilizes metals like palladium, copper, or nickel to facilitate the incorporation of CO2 into aromatic substrates. numberanalytics.com These methods often proceed through a mechanism involving oxidative addition of the catalyst to an aromatic substrate, followed by CO2 insertion and reductive elimination to yield the carboxylic acid product. numberanalytics.com Furthermore, photocatalytic and electrochemical methods are emerging as powerful, green alternatives. numberanalytics.com Photocatalysis uses light energy to drive carboxylation, while electrochemical synthesis employs an electric current, both often operating under mild conditions. numberanalytics.com

For a target molecule like 7-(4-Butylphenyl)-7-oxoheptanoic acid, these innovative approaches could offer significant advantages over classical multi-step syntheses, potentially allowing for more direct and environmentally benign production pathways. Another modern approach involves radical acylation using photoredox catalysis, which can efficiently create γ-oxo-α-amino acids from readily available carboxylic acids, demonstrating the power of radical chemistry in building complex molecules. nih.govchemrxiv.orgchemrxiv.org

Table 1: Comparison of Synthetic Methodologies for Aromatic Carboxylic Acids

| Methodology | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional Oxidation | KMnO4 or CrO3, acidic conditions | Well-established, readily available reagents | Harsh conditions, potential for side reactions, waste generation numberanalytics.com |

| Transition Metal Catalysis | Pd, Cu, or Ni catalysts; CO2 source | High selectivity, mild reaction conditions | Catalyst cost and sensitivity, substrate scope limitations numberanalytics.com |

| Photocatalysis | Photosensitizer, light source, CO2 | Uses renewable energy, mild conditions | Requires specialized equipment, catalyst stability |

| Electrochemical Synthesis | Electrodes, electrolyte, CO2 | High selectivity, avoids harsh chemical oxidants | Requires specific electrochemical setup, electrode fouling numberanalytics.com |

| Radical Acylation | Photoredox catalyst, light, phosphine (B1218219) | High efficiency, good functional group tolerance | Diastereoselectivity can be a factor, specific radical acceptors needed chemrxiv.org |

Advanced Analytical and Spectroscopic Techniques

The structural elucidation and quantification of aromatic oxo-carboxylic acids necessitate sophisticated analytical techniques. While standard methods are effective, future research will lean on more advanced and sensitive technologies to probe molecular structure and function in greater detail.

Chromatographic methods are central to the analysis of these compounds. nih.gov High-Performance Liquid Chromatography (HPLC), particularly ion-suppressing reversed-phase HPLC, is widely used for the separation of aromatic carboxylic acids. nih.gov For more complex mixtures, ion-pair liquid chromatography can provide enhanced separation. nih.gov Coupling these separation techniques with mass spectrometry (LC-MS) or utilizing gas chromatography-mass spectrometry (GC-MS) after derivatization allows for highly sensitive detection and identification. nih.govwiley.com

In the realm of spectroscopy, future trajectories involve the integration of experimental techniques with high-level quantum chemical calculations. nih.gov For instance, millimeter-wave Stark-modulated free-jet absorption spectroscopy can provide precise rotational constants, which, when compared with theoretical calculations (e.g., at the MP2/cc-pVTZ level), can unambiguously determine the conformational structures of aromatic carboxylic acids in the gas phase. nih.gov Such combined approaches offer unparalleled insight into the intrinsic structural properties of molecules like this compound.

Table 2: Advanced Analytical Techniques for Aromatic Oxo-Carboxylic Acids

| Technique | Principle | Application | Future Direction |

|---|---|---|---|

| LC-MS | Combines liquid chromatography separation with mass spectrometric detection. | Quantification and identification in complex matrices (e.g., biological samples). nih.gov | Miniaturization, improved ionization sources for higher sensitivity. |

| GC-MS | Combines gas chromatography separation with mass spectrometric detection. | Analysis of volatile derivatives of carboxylic acids. nih.gov | Development of new derivatization agents for broader applicability. |

| Chiral HPLC | Uses a chiral stationary phase to separate enantiomers. | Enantioselective analysis of chiral carboxylic acids. acs.org | Design of novel and more universal chiral stationary phases. |

| Microwave Spectroscopy + Computational Chemistry | Measures rotational transitions and compares them to theoretically calculated structures. | Precise determination of molecular geometry and conformation. nih.gov | Application to larger and more complex molecular systems. |

Deeper Computational and Mechanistic Understanding

Computational chemistry provides a powerful lens through which to understand the structure, reactivity, and electronic properties of aromatic oxo-carboxylic acids at the molecular level. Future research will increasingly rely on these in silico methods to guide experimental work.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study phenomena like keto-enol tautomerism. orientjchem.org For aromatic oxo-carboxylic acids, the equilibrium between the keto and enol forms can be influenced by solvent effects and intramolecular interactions, which can be modeled computationally. orientjchem.orgcomporgchem.com Such studies can predict which tautomer is more stable under various conditions, providing critical insights into the compound's reactivity. orientjchem.org

Furthermore, computational methods are crucial for predicting reactive sites and understanding reaction mechanisms. researchgate.net For example, the condensed Fukui function can be used to predict the most likely sites for electrophilic, nucleophilic, or radical attack on a polycyclic aromatic system. researchgate.net Applying these tools to this compound could predict its metabolic fate or its reactivity in synthetic transformations. Combining spectroscopic studies with DFT calculations can also define the binding nature of α-keto acids to active sites in enzymes. nih.gov

Expanding Biological Interaction Studies beyond Initial Observations

The carboxylic acid functional group is a key player in biological systems and is present in over 450 marketed drugs. nih.gov Aromatic oxo-carboxylic acids can engage in a variety of non-covalent interactions that are fundamental to biological recognition, including hydrogen bonding and ionic interactions. stereoelectronics.orgresearchgate.net

Future research must move beyond preliminary bioactivity screening to a more profound understanding of the specific molecular interactions between these compounds and their biological targets, such as proteins and nucleic acids. The presence of both an aromatic ring and a carboxylate group allows for a rich interplay of interactions. The carboxylate can form strong salt bridges with positively charged residues like arginine, an interaction that can be promoted when the carboxylate is positioned near an aromatic ring. nih.gov The aromatic portion of the molecule can participate in π-stacking or hydrophobic interactions, which are critical for stabilizing protein-ligand complexes. researchgate.net

Understanding these interactions is paramount for drug design. For a molecule like this compound, detailed structural biology (e.g., X-ray crystallography or Cryo-EM) of its complexes with potential protein targets, complemented by biophysical techniques and computational modeling, would be necessary to elucidate its mechanism of action and guide the development of more potent and selective derivatives. However, it is also known that some carboxylic acids can cause damage to cell membranes, an effect that needs to be considered in biological studies. frontiersin.org

Design Principles for Novel Functional Analogues

The design of novel functional analogues is a key objective in medicinal chemistry and materials science, aiming to optimize the properties of a lead compound. For aromatic oxo-carboxylic acids, this involves the strategic modification of their core structure. nih.gov

A primary strategy in drug design is the use of bioisosteres—functional groups that possess similar physical or chemical properties to the original moiety. nih.gov The carboxylic acid group, while often crucial for binding, can present challenges such as poor membrane permeability or rapid metabolism. nih.gov Replacing it with a suitable bioisostere can mitigate these issues while preserving biological activity. nih.gov

Table 3: Selected Carboxylic Acid Bioisosteres

| Bioisostere | Key Properties | Potential Application | Reference |

|---|---|---|---|

| Hydroxamic Acid | Can chelate metal ions; maintains H-bonding capability. | Enzyme inhibitors (e.g., MEK inhibitors). | nih.gov |

| Phosphonic/Phosphinic Acid | Higher polarity than carboxylic acids; nonplanar geometry. | Analogues of neurotransmitters like GABA. | nih.gov |

| Tetrazole | Acidic; metabolically stable; planar aromatic ring. | Angiotensin II receptor blockers. | nih.gov |

| Trifluoromethylketone (Hydrate) | The hydrated form is bioisosteric with a carboxylic acid; highly lipophilic. | CNS drug discovery programs. | nih.gov |

In designing analogues of this compound, one could explore replacing the carboxylic acid with one of these bioisosteres. Additionally, modifications could be made to other parts of the molecule. The length and branching of the heptanoic acid chain could be altered to probe hydrophobic pockets in a binding site, the butyl group on the phenyl ring could be changed to modulate lipophilicity and electronic properties, and the position of the substituents on the aromatic ring could be varied to optimize binding geometry. stereoelectronics.org These systematic modifications, guided by computational modeling and structure-activity relationship (SAR) studies, form the basis for the rational design of new functional molecules.

Q & A

Q. What are the optimal synthetic routes for 7-(4-Butylphenyl)-7-oxoheptanoic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 4-butylbenzene with a heptanedioic acid derivative. Key parameters include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency .

- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .

- Purification : Use column chromatography with a gradient elution (hexane:ethyl acetate) to isolate the product. Yields can be enhanced by optimizing stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to aromatic substrate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

- NMR : Confirm the butylphenyl group via aromatic proton signals (δ 7.2–7.4 ppm) and the oxoheptanoic chain (δ 2.8–3.1 ppm for α-protons) .

- FTIR : Verify ketone (C=O stretch at ~1700 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the solubility properties of this compound, and how can they inform experimental design?

Methodological Answer:

Q. What preliminary assays are recommended to evaluate its bioactivity?

Methodological Answer:

- Enzyme inhibition : Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric assays .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

Q. What advanced analytical methods validate trace-level quantification in complex matrices?

Methodological Answer:

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.